4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9684254
InChI: InChI=1S/C22H23FN4O3/c1-14-3-2-10-24-22(14)25-19(28)6-7-20(29)27-11-8-15(9-12-27)21-17-13-16(23)4-5-18(17)30-26-21/h2-5,10,13,15H,6-9,11-12H2,1H3,(H,24,25,28)
SMILES: CC1=C(N=CC=C1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=C(C=C4)F
Molecular Formula: C22H23FN4O3
Molecular Weight: 410.4 g/mol

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide

CAS No.:

Cat. No.: VC9684254

Molecular Formula: C22H23FN4O3

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide -

Specification

Molecular Formula C22H23FN4O3
Molecular Weight 410.4 g/mol
IUPAC Name 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
Standard InChI InChI=1S/C22H23FN4O3/c1-14-3-2-10-24-22(14)25-19(28)6-7-20(29)27-11-8-15(9-12-27)21-17-13-16(23)4-5-18(17)30-26-21/h2-5,10,13,15H,6-9,11-12H2,1H3,(H,24,25,28)
Standard InChI Key UBVBOKOIHOPCSE-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=C(C=C4)F
Canonical SMILES CC1=C(N=CC=C1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=C(C=C4)F

Introduction

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide is a complex organic compound with significant potential in pharmaceutical applications, particularly as an antipsychotic agent. This compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula of this compound is not explicitly provided in the available sources, but its molecular weight is approximately 410.48 g/mol, similar to related compounds.

Synthesis

The synthesis of 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the identity of intermediates.

Potential Applications

This compound has potential applications in the pharmaceutical industry, particularly as an antipsychotic agent. Compounds with similar structures may act as antagonists at dopamine receptors or modulators of serotonin pathways, providing therapeutic effects in treating conditions like schizophrenia or depression.

Chemical Reactions

The compound can undergo several chemical reactions typical for amides and heterocyclic compounds. These reactions are crucial for modifying the compound to enhance its biological activity or to study structure–activity relationships.

Research Findings

Research on compounds with similar structures suggests that they may exhibit high purity (>95%) when synthesized under optimal conditions, which is essential for ensuring consistency in pharmacological studies. The primary applications of such compounds include their use in neurological disorders due to their interaction with neurotransmitter systems in the brain.

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